- Deacylation method using hydroxide ion-type base as catalyst, China, , ,

Cas no 97-30-3 (Methyl a-D-Glucopyranoside)

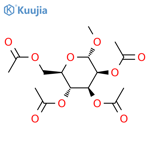

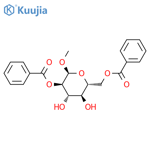

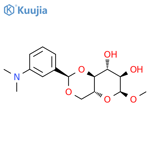

メチルα-D-グルコピラノシド(Methyl α-D-Glucopyranoside)は、グルコースのアノマー炭素にメトキシ基が結合した非還元性糖の一種です。化学式はC7H14O6で、安定性が高く、水溶性に優れる特性を持ちます。生化学研究においては、糖輸送タンパク質の基質として利用され、細胞膜を透過しない性質から糖輸送機構の解析に有用です。また、酵素反応の阻害剤や糖鎖合成の出発物質としても応用可能です。結晶性が良好なため精製が容易で、保存安定性に優れる点が実験室用途で高く評価されています。

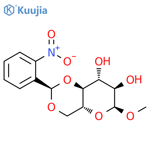

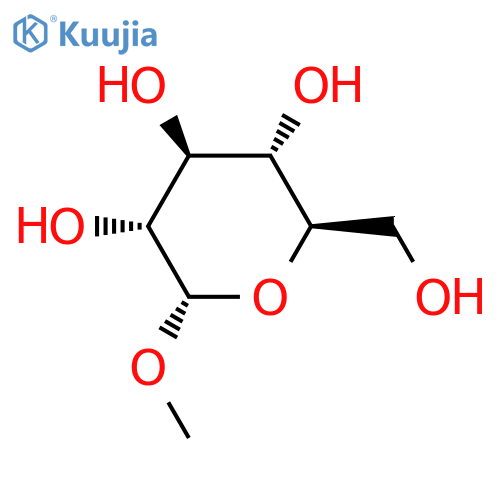

Methyl a-D-Glucopyranoside structure

商品名:Methyl a-D-Glucopyranoside

Methyl a-D-Glucopyranoside 化学的及び物理的性質

名前と識別子

-

- Alpha-D-Methylglucoside

- Methyl alpha-D-glucopyranoside

- Methyl α-D-glucopyranoside

- alpha-Methyl glucopyranoside

- Methyl .α.-D-glucopyranoside

- Methyl α-D-Glucopyra

- Methyl-a-D-glucopyranoside

- Methyl-alpha-D-glucopyranoside

- α-Methyl glucopyranoside

- Methyl glucoside

- Methyl α-D-Glucoside

- Methyl alpha-D-glucoside

- alpha-Methylglucoside

- alpha-Methyl-D-glucoside

- alpha-Methyl D-glucose ether

- Me alpha-Glc

- alpha-D-methyl glucoside

- (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol

- 1-O-methyl-alpha-D-glucoside

- Methyl alpha-D-glucoside (VAN)

- 1-O-methyl-alpha-D-glucopyranose

- 1-O-methyl-alpha-D-glucopyranoside

- Methyl hexopyranoside

- methyl a-

- Glucopyranoside, methyl, α-D- (8CI)

- D

- Methyl α-D-glucopyranoside (ACI)

- 1-O-Methyl-α-D-glucopyranoside

- 1-O-Methyl-α-D-glucoside

- 1-O-Methyl-α-glucopyranoside

- Methyl α-D-(+)-glucoside

- Methyl α-glucopyranoside

- NSC 102101

- NSC 214092

- α-Methyl D-glucose ether

- α-Methylglucoside

- Methyl a-D-Glucopyranoside

-

- MDL: MFCD00064086

- インチ: 1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1

- InChIKey: HOVAGTYPODGVJG-ZFYZTMLRSA-N

- ほほえんだ: C([C@@H]1[C@@H](O)[C@H](O)[C@@H](O)[C@@H](OC)O1)O

- BRN: 81568

計算された属性

- せいみつぶんしりょう: 194.07900

- どういたいしつりょう: 194.079

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 6

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 163

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): -2.2

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 99.4

じっけんとくせい

- 色と性状: 白粉。

- 密度みつど: 1,46 g/cm3

- ゆうかいてん: 167.0 to 170.0 deg-C

- ふってん: 389.1°C at 760 mmHg

- フラッシュポイント: 189.1 °C

- 屈折率: 157.5 ° (C=10, H2O)

- すいようせい: 108 g/100 mL (20 ºC)

- PSA: 99.38000

- LogP: -2.56730

- マーカー: 6080

- かんど: Hygroscopic

- 酸性度係数(pKa): pKa (25°): 13.71

- ひせんこうど: 158.9 º (c=10, water)

- ようかいせい: 未確定

Methyl a-D-Glucopyranoside セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- WGKドイツ:3

- セキュリティの説明: S24/25

- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)

- 福カードFコード:3-10

- ちょぞうじょうけん:Inert atmosphere,Room Temperature

- TSCA:Yes

Methyl a-D-Glucopyranoside 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | MG708-25g |

Methyl a-D-Glucopyranoside |

97-30-3 | 98% | 25g |

¥32.0 | 2022-06-10 | |

| Cooke Chemical | A5394912-25G |

Methyl α-D-glucopyranoside |

97-30-3 | 98% | 25g |

RMB 23.20 | 2025-02-21 | |

| Enamine | EN300-92952-0.1g |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |

97-30-3 | 95.0% | 0.1g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-92952-0.25g |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |

97-30-3 | 95.0% | 0.25g |

$19.0 | 2025-03-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M0228-25g |

Methyl a-D-Glucopyranoside |

97-30-3 | 98.0%(GC) | 25g |

¥145.0 | 2023-09-02 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-221924A-500g |

Methyl α-D-glucopyranoside, |

97-30-3 | 500g |

¥587.00 | 2023-09-05 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12484-500g |

Methyl alpha-D-glucopyranoside, 98% |

97-30-3 | 98% | 500g |

¥2364.00 | 2023-02-26 | |

| Ambeed | A248611-100g |

(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol |

97-30-3 | 98% | 100g |

$18.0 | 2025-02-21 | |

| Enamine | EN300-92952-10.0g |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |

97-30-3 | 95.0% | 10.0g |

$32.0 | 2025-03-21 | |

| Enamine | EN300-92952-25.0g |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |

97-30-3 | 95.0% | 25.0g |

$38.0 | 2025-03-21 |

Methyl a-D-Glucopyranoside 合成方法

合成方法 1

合成方法 2

合成方法 3

はんのうじょうけん

1.1 Reagents: Formic acid Solvents: Water

リファレンス

- Catalytic transfer hydrogenation of sugar derivatives, Carbohydrate Polymers, 2001, 45(2), 139-145

合成方法 4

はんのうじょうけん

1.1 Catalysts: Silver(1+), tetrakis(acetonitrile)-, (T-4)-, tetrafluoroborate(1-) (1:1) Solvents: Methanol ; 1 h, rt

1.2 Reagents: Imidazole ; rt

1.2 Reagents: Imidazole ; rt

リファレンス

- Metal-catalyzed stereoselective and protecting-group-free synthesis of 1,2-cis-glycosides using 4,6-dimethoxy-1,3,5-triazin-2-yl glycosides as glycosyl donors, Chemistry Letters, 2015, 44(6), 846-848

合成方法 5

はんのうじょうけん

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Methanol , Dichloromethane ; 0.5 - 1 h, 30 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 °C

リファレンス

- Triethylamine-methanol mediated selective removal of oxophenylacetyl ester in saccharides, Organic & Biomolecular Chemistry, 2021, 19(2), 338-347

合成方法 6

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine , ArgoPore Rink-NH-Fmoc Solvents: Dimethylformamide , Dichloromethane ; 12 h, rt

1.2 Reagents: Lithium Solvents: Tetrahydrofuran ; 15 min, rt

1.3 Reagents: Ammonia ; -78 °C; 1.5 h, -78 °C; -78 °C → -36 °C; 1 h, reflux

1.4 Solvents: Methanol ; 1 h, rt

1.5 Reagents: Trifluoroacetic acid Solvents: Methanol , Dichloromethane ; 15 min, rt

1.2 Reagents: Lithium Solvents: Tetrahydrofuran ; 15 min, rt

1.3 Reagents: Ammonia ; -78 °C; 1.5 h, -78 °C; -78 °C → -36 °C; 1 h, reflux

1.4 Solvents: Methanol ; 1 h, rt

1.5 Reagents: Trifluoroacetic acid Solvents: Methanol , Dichloromethane ; 15 min, rt

リファレンス

- Efficient polymer-assisted strategy for the deprotection of protected oligosaccharides, Angewandte Chemie, 2006, 45(38), 6349-6352

合成方法 7

はんのうじょうけん

1.1 Reagents: Dimethylbarbituric acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Methanol ; 1 h, rt

リファレンス

- Remarkable solvent effect on Pd(0)-catalyzed deprotection of allyl ethers using barbituric acid derivatives: application to selective and successive removal of allyl, methallyl, and prenyl ethers, Synlett, 2007, (20), 3131-3136

合成方法 8

合成方法 9

はんのうじょうけん

1.1 Reagents: Acetic acid ; 7 min, heated

リファレンス

- Microwave-assisted rapid deacetalation of carbohydrates, Synthetic Communications, 2005, 35(15), 2025-2031

合成方法 10

はんのうじょうけん

1.1 Reagents: Ceric ammonium nitrate Solvents: Acetone , Water

リファレンス

- Reaction of cyclic ketals with ceric ammonium nitrate in acetonitrile/water, Tetrahedron, 2002, 58(1), 129-133

合成方法 11

はんのうじょうけん

1.1 Solvents: Methanol ; 30 min, rt

リファレンス

- Structurally Simple Benzylidene-Type Photolabile Diol Protecting Groups, Organic Letters, 2016, 18(20), 5396-5399

合成方法 12

はんのうじょうけん

1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Acetonitrile ; 2.5 h, rt

リファレンス

- Mild and efficient method for the cleavage of benzylidene acetals by using erbium(III) triflate, Organic & Biomolecular Chemistry, 2005, 3(22), 4129-4133

合成方法 13

合成方法 14

合成方法 15

はんのうじょうけん

1.1 Catalysts: Molybdophosphoric acid (H3PMo12O40), hydrate Solvents: Acetonitrile ; 10 min, rt

リファレンス

- A Facile, Catalytic, and Environmentally Benign Method for Selective Deprotection of tert-Butyldimethylsilyl Ether Mediated by Phosphomolybdic Acid Supported on Silica Gel, Journal of Organic Chemistry, 2005, 70(11), 4520-4523

合成方法 16

はんのうじょうけん

1.1 Reagents: 1-Phenyl-1,2-ethanediol , Dibenzyl , p-Toluenesulfonic acid Solvents: Dichloromethane , Water

リファレンス

- Transacetalation: a convenient, nonaqueous method for effecting the deprotection of isopropylidene and benzylidene derivatives of sugars, Carbohydrate Research, 1992, 229(1), 141-7

合成方法 17

はんのうじょうけん

1.1 Reagents: Carbon tetrabromide Solvents: Methanol ; 0.5 h; 5 h, rt

リファレンス

- Chemoselective deprotection of acid labile primary hydroxyl protecting groups under CBr4-photo-irradiation conditions, Tetrahedron, 2004, 60(50), 11465-11475

合成方法 18

はんのうじょうけん

1.1 Catalysts: Indium triflate Solvents: 1,4-Dioxane , Water ; 0.5 h, 70 °C

リファレンス

- Indium(III) Triflate: A Highly Efficient Catalyst for Reactions of Sugars[1], Journal of Carbohydrate Chemistry, 2008, 27(8-9), 464-478

合成方法 19

はんのうじょうけん

1.1 Catalysts: Chloromethyl methyl sulfide , Potassium iodide Solvents: 1,4-Dioxane , Water ; 2.4 h, 50 °C

リファレンス

- From organocatalysed desilylations to high-yielding benzylidenations of electron-deficient benzaldehydes, Journal of Chemical Research, 2017, 41(6), 358-364

合成方法 20

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Methanol

リファレンス

- Photochemistry of 2-Nitrobenzylidene Acetals, Journal of Organic Chemistry, 2009, 74(22), 8647-8658

Methyl a-D-Glucopyranoside Raw materials

- Methyl 4,6-O-Benzylidene-a-D-glucopyranoside

- 2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol

- α-D-Glucopyranoside, methyl 4,6-O-[(R)-phenylmethylene]-

- a-D-Glucopyranoside, methyl,2,6-dibenzoate

- α-D-Glucopyranoside, methyl 2,3,4-tris-O-(phenylmethyl)-6-O-[tetrahydro-6-[[2-(4-nitrophenoxy)-2-oxoethoxy]methyl]-2H-pyran-2-yl]-

- α-D-Glucopyranoside, methyl 4,6-O-[(4-methoxyphenyl)methylene]-

- α-D-Glucopyranoside, methyl 6-O-[(1,1-dimethylethyl)dimethylsilyl]-

- α-D-Glucopyranoside, methyl 4,6-O-[(R)-(2-nitrophenyl)methylene]-

- α-D-Glucopyranoside, methyl 2,3,4,6-tetra-O-2-propen-1-yl-

- D(+)-Glucose

- (3aR,5R,6S,6aR)-6-benzyloxy-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole

- Methyl 2,3,4,6-Tetra-O-acetyl-a-D-glucopyranoside

- 4,6-Dimethoxy-1,3,5-triazin-2-yl β-D-glucopyranoside

- Methyl 4,6-O-[(R)-[3-(dimethylamino)phenyl]methylene]-α-D-glucopyranoside

Methyl a-D-Glucopyranoside Preparation Products

Methyl a-D-Glucopyranoside サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:97-30-3)甲基-а-D-吡喃半乳糖苷

注文番号:LE1695741

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:34

価格 ($):discuss personally

Methyl a-D-Glucopyranoside 関連文献

-

Yao-Pang Chang,Andrew L. Hector,William Levason,Gillian Reid,Joshua Whittam Dalton Trans. 2018 47 2406

-

M. Raja,T. Puntheeranurak,H. J. Gruber,P. Hinterdorfer,R. K. H. Kinne Med. Chem. Commun. 2016 7 1056

-

Christian Butterhof,Wolfgang Milius,Josef Breu CrystEngComm 2012 14 3945

-

Jing Chen,Noémie Voutier,Jamshid Rajabi,Aurélien Crochet,Dario M. Bassani,Katharina M. Fromm CrystEngComm 2017 19 5106

-

Jyun-Siao Chen,Arumugam Sankar,Yi-Jyun Lin,Po-Hsun Huang,Chih-Hsiang Liao,Shen-Shen Wu,Hsin-Ru Wu,Shun-Yuan Luo RSC Adv. 2019 9 33853

97-30-3 (Methyl a-D-Glucopyranoside) 関連製品

- 641-74-7((3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol)

- 69-79-4((2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-{(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yloxy}hexanal)

- 547-25-1(3-O-a-D-Glucopyranosyl-D-fructose)

- 7473-45-2(Methyl b-D-Ribofuranoside)

- 9002-18-0(Agar)

- 57-50-1(Sucrose, Ultra Pure)

- 58-86-6(D(+)-Xylose)

- 585-88-6(Maltitol)

- 63-42-3(Lactose)

- 87-72-9(L-Arabinose)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:97-30-3)Methyl α-D-Glucopyranoside, ≥ 98.0%

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:97-30-3)alpha-D-Methylglucoside

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ